4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide
Description
Properties
Molecular Formula |
C26H22N4O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O4/c1-33-19-9-7-18(8-10-19)30-26(32)22-15-27-23-11-6-17(13-21(23)24(22)29-30)25(31)28-14-16-4-3-5-20(12-16)34-2/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChI Key |
NCKHUDYZMFWSKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
-
Substrate Preparation :
-
Reaction Conditions :
| Sulfonyl Chloride | Amine | Base | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Biphenyl-4-sulfonyl chloride | Benzylamine | Pyridine | DCM | 25 | 65 | |
| 3-Chlorophenyl sulfonyl chloride | Benzylamine | Et₃N | THF | 25 | 70 |
Formation of the Carboxamide Group
The carboxamide is synthesized via amide coupling between the biphenyl carboxylic acid derivative and 3-chloroaniline.
Steps:
-
Activation of Carboxylic Acid :
-
Reaction with 3-Chloroaniline :
Table 2: Amide Coupling Optimization
| Carboxylic Acid | Amine | Coupling Agent | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Biphenyl-3-carboxylic acid | 3-Chloroaniline | HBTU | NEt₃ | DMF | 68 | |
| Biphenyl-3-carboxylic acid | 3-Chloroaniline | EDC/HOBt | DIEA | DCM | 60 |
Final Assembly and Purification
The fully assembled compound is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups to create a variety of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a range of functionalized analogs .
Scientific Research Applications
2-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs include sulfonamides and carboxamides with chlorophenyl or benzylamino substituents. Below is a detailed comparison based on crystallographic data, synthetic routes, and substituent effects from the evidence:
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations:
Structural Flexibility: The target compound’s biphenyl backbone likely increases steric bulk compared to simpler sulfonamides like N-(3-chlorophenyl)-4-nitrobenzenesulfonamide (). In , the dihedral angles between sulfonyl and anilino rings (44.5–46.9°) suggest moderate planarity, whereas bulkier substituents (e.g., biphenyl in the target compound) could distort this geometry, affecting crystallinity or solubility .
Substituent Effects: The benzylamino sulfonyl group in the target compound differs from nitro () or methyl () substituents. The 3-chlorophenyl moiety, common across all analogs, contributes to electron-withdrawing effects, stabilizing sulfonamide linkages and influencing π-π stacking in crystal lattices .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling (e.g., sulfonyl chloride-amine coupling followed by carboxamide formation), akin to the methods in (11% yield for a related sulfonamide) . This contrasts with simpler one-step syntheses for N-(3-chlorophenyl)-4-nitrobenzenesulfonamide (), which achieves higher yields (83% after deprotection) .
Crystallographic Behavior: and highlight the role of N–H···O hydrogen bonds in forming supramolecular architectures. The target compound’s benzylamino group may introduce additional N–H···π or C–H···O interactions, altering packing efficiency .
Research Implications
- Drug Design: The biphenyl and benzylamino groups in the target compound could improve pharmacokinetic properties (e.g., membrane permeability) relative to smaller analogs.
- Material Science : Steric effects from the biphenyl group may hinder crystallization, necessitating co-crystallization strategies for structural analysis.
Biological Activity
The compound 4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. Its unique structural features, including a biphenyl core and a sulfonamide moiety, contribute to its potential therapeutic applications, particularly in the fields of pain management and anti-inflammatory treatments.
Chemical Structure and Properties
This compound is characterized by:
- Biphenyl Core : Provides stability and enhances lipophilicity.
- Sulfonamide Group : Known for antibacterial properties and enzyme inhibition.
- Carboxamide Functional Group : May enhance binding interactions with biological targets.
Enzyme Inhibition
Research has indicated that compounds similar to this compound exhibit significant enzyme inhibitory activities. Notably:
- TRPM8 Channel Inhibition : This compound may act as an antagonist to TRPM8 channels, which are implicated in pain sensation and thermoregulation.
- Acetylcholinesterase (AChE) Inhibition : Similar sulfonamide derivatives have shown strong AChE inhibitory activity, suggesting potential applications in neurodegenerative diseases .
Antibacterial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. While specific data on this compound's antibacterial efficacy is limited, related compounds have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Research Findings and Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Enzyme Inhibition Studies :
-
Binding Affinity Assessments :
- Interaction studies using surface plasmon resonance have been employed to determine the binding affinity of similar compounds to various biological targets. These studies provide insights into the kinetics and thermodynamics of drug-target interactions, crucial for drug design.
- Antioxidant Activity :
Comparative Analysis of Related Compounds
The following table summarizes some structurally similar compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Biphenyl core, sulfonamide | Potential TRPM8 antagonist |
| 4-(Benzoylamino)benzenesulfonamide | Simple sulfonamide | Antibacterial |
| N-(4-Chlorophenyl)-4-(methylsulfonamido)aniline | Sulfonamide with chlorophenol | Varies |
| N-(2-Chloro-5-fluorophenyl)-4-(sulfamoyl)aniline | Halogenated aniline | Varies |
Q & A
Q. How is compound stability evaluated under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via UPLC at 0, 24, 48, and 72 hours. Stability-indicating methods (e.g., diode-array detection) confirm absence of decomposition peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
